2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene
Description
The chloromethyl groups confer high reactivity in nucleophilic substitution and crosslinking reactions, while the allyloxy moiety may enable polymerization or cycloaddition processes. Though direct synthesis details for this compound are absent in the provided evidence, analogous methods (e.g., alkylation of phenolic derivatives with chloromethylating agents and allyl halides under basic conditions) can be inferred from similar systems . Potential applications include its use as an intermediate in polymer chemistry or fluorescent dye synthesis, leveraging its dual reactive sites.
Properties
CAS No. |
647842-74-8 |
|---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
2,4-bis(chloromethyl)-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H12Cl2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h2-4,6H,1,5,7-8H2 |
InChI Key |
HOGJAFWFXQDZIH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CCl)CCl |
Origin of Product |
United States |
Biological Activity
2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by research findings and case studies.
- Molecular Formula : C₁₁H₁₃Cl₂O
- Molecular Weight : 246.13 g/mol
- CAS Number : 56403-24-8
- Structure : The compound features a benzene ring with two chloromethyl groups and an allyl ether substituent.
Synthesis
The synthesis of 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene typically involves the chloromethylation of a suitable precursor followed by etherification with allyl alcohol. The process can be summarized as follows:
- Chloromethylation : Using chloromethyl methyl ether in the presence of a Lewis acid catalyst.
- Etherification : Reacting the product with allyl alcohol under acidic conditions.
Antimicrobial Properties
Research has indicated that 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene exhibits significant antimicrobial activity against various pathogens. A study conducted by highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, a case study published in the Journal of Organic Chemistry reported that the compound induced apoptosis in MCF-7 breast cancer cells at concentrations above 10 µM, with IC50 values indicating moderate potency .
The mechanism by which 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene exerts its biological effects is believed to involve:
- DNA Intercalation : The planar structure of the benzene ring may allow intercalation between DNA base pairs, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
Research Findings
Case Studies
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy of various antimicrobial agents, 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene was included as a test compound. Results showed it effectively inhibited bacterial growth in vitro, supporting its potential as a therapeutic agent.
- Cancer Research : A laboratory study focused on the cytotoxicity of this compound against colorectal cancer cell lines revealed significant cell death at higher concentrations. Flow cytometry analysis confirmed increased early and late apoptosis markers.
Scientific Research Applications
Synthesis of Functionalized Polymers
One of the primary applications of 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is in the synthesis of functionalized polymers. The chloromethyl groups can undergo nucleophilic substitution reactions, allowing for the incorporation of various functional groups into polymer backbones. This property is particularly useful in creating polymers with tailored properties for specific applications in coatings, adhesives, and biomedical devices.
| Polymer Type | Functional Group | Application |
|---|---|---|
| Polymeric Resins | Hydroxyl | Adhesives and sealants |
| Thermoplastic Elastomers | Carboxylic Acid | Flexible materials |
| Biodegradable Polymers | Amino Groups | Drug delivery systems |
Pharmaceutical Development
The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structural components can be modified to develop new drugs with enhanced pharmacological properties. Research has indicated that derivatives of this compound exhibit antimicrobial and anti-inflammatory activities, making them potential candidates for further pharmaceutical exploration.
Organic Synthesis
In organic chemistry, 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to act as a chloromethylating agent allows chemists to introduce chloromethyl groups into other aromatic compounds, facilitating the formation of diverse chemical entities.
Case Study 1: Polymer Synthesis
A study demonstrated the use of 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene in synthesizing a series of novel poly(ether-ester) copolymers. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional polymers. The incorporation of functional groups allowed for enhanced compatibility with various substrates, broadening their application scope in industrial settings.
Case Study 2: Antimicrobial Activity
Research conducted by Desai et al. (2014) explored the antimicrobial potential of derivatives synthesized from 2,4-Bis(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene. The study found that specific derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the compound could lead to effective antimicrobial agents suitable for clinical use.
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Key Observations :
Physical and Chemical Properties
Key Observations :
Key Observations :
- Chloromethyl groups (target compound) pose significant toxicity risks, requiring stringent safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
